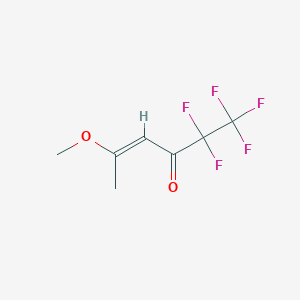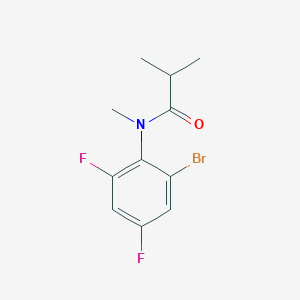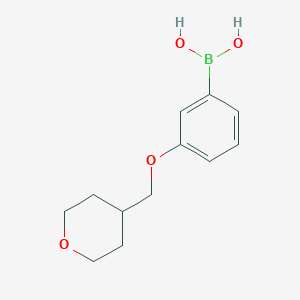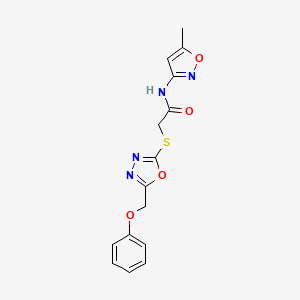
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one, also known as PMH, is a fluorinated ketone that has been gaining attention in the scientific community due to its unique properties and potential applications. PMH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been used as a reagent in the synthesis of various organic compounds, including fluorinated alcohols and ketones. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been used as a building block in the synthesis of fluorinated polymers and materials. In medicinal chemistry, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been studied for its potential as a drug candidate, particularly as an inhibitor of enzymes involved in cancer and inflammation.
Wirkmechanismus
The mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has several advantages for lab experiments, including its high stability and solubility in various solvents. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one is also a versatile reagent that can be used in various reactions. However, (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one has some limitations, including its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one. One area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based materials and polymers with unique properties, such as high thermal stability and chemical resistance. Another area of research is the development of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one and its potential side effects.
Synthesemethoden
(E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can be synthesized using various methods, including the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with sodium methoxide in methanol. (E)-1,1,1,2,2-Pentafluoro-5-methoxy-4-hexene-3-one can also be synthesized using a one-pot method that involves the reaction of 1,1,1,2,2-pentafluoro-5-chloropent-3-en-2-one with methanol and a reducing agent, such as sodium borohydride.
Eigenschaften
IUPAC Name |
(E)-1,1,1,2,2-pentafluoro-5-methoxyhex-4-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O2/c1-4(14-2)3-5(13)6(8,9)7(10,11)12/h3H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNAEPLFPHADE-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(C(F)(F)F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(C(F)(F)F)(F)F)/OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3,3-dimethyl-1-phenyl-3H-indol-1-ium perchlorate](/img/structure/B2659269.png)



![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone](/img/structure/B2659284.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)




